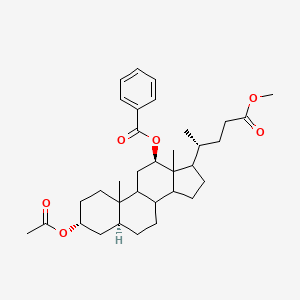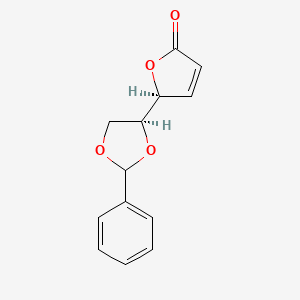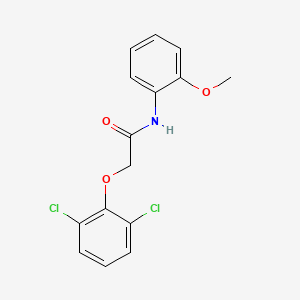
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate is a complex organic compound with the molecular formula C27H42O5 It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate typically involves multiple steps, starting from cholic acid or its derivatives. The process includes esterification, acetylation, and benzoylation reactions.
Esterification: Cholic acid is first converted to its methyl ester using methanol and an acid catalyst such as sulfuric acid.
Acetylation: The hydroxyl groups at the 3alpha and 12beta positions are acetylated using acetic anhydride in the presence of a base like pyridine.
Benzoylation: The hydroxyl group at the 12beta position is further benzoylated using benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with bile acid receptors and enzymes involved in lipid metabolism. The acetoxy and benzoyloxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 3alpha-acetoxy-12beta-(benzoyloxy)-2alpha-cholanate can be compared with other bile acid derivatives such as:
Methyl 3alpha-acetoxy-12beta-oxocholanate: Lacks the benzoyloxy group, leading to different chemical properties and reactivity.
Methyl 3alpha-acetoxy-7,12-dioxo-5beta-cholan-24-oate: Contains additional oxo groups, affecting its oxidation-reduction behavior.
Methyl 3alpha-acetoxy-12alpha-hydroxy-5beta-cholan-24-oate: Has a hydroxyl group instead of a benzoyloxy group, influencing its solubility and biological activity.
Eigenschaften
CAS-Nummer |
22879-94-3 |
|---|---|
Molekularformel |
C34H48O6 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
[(3R,5S,12R)-3-acetyloxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C34H48O6/c1-21(11-16-31(36)38-5)27-14-15-28-26-13-12-24-19-25(39-22(2)35)17-18-33(24,3)29(26)20-30(34(27,28)4)40-32(37)23-9-7-6-8-10-23/h6-10,21,24-30H,11-20H2,1-5H3/t21-,24+,25-,26?,27?,28?,29?,30-,33?,34?/m1/s1 |
InChI-Schlüssel |
GHPANJWPXKVPBX-MJGRWGSQSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)C1CCC2C1([C@@H](CC3C2CC[C@@H]4C3(CC[C@H](C4)OC(=O)C)C)OC(=O)C5=CC=CC=C5)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)












